molecular formula C13H13F3O5S B14893420 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate

4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate

Cat. No.: B14893420
M. Wt: 338.30 g/mol
InChI Key: MLODEXNZEJZUBL-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethanesulfonate group, which imparts significant reactivity, and two formyl groups positioned at the 2 and 6 positions of the phenyl ring. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate typically involves multiple steps. One common method includes the formylation of a tert-butyl-substituted phenyl compound, followed by the introduction of the trifluoromethanesulfonate group. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used. The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications and relatively low demand. the general principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, and ethers.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate involves its reactive functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is unique due to the combination of its reactive formyl groups and the trifluoromethanesulfonate group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic organic chemistry for creating complex molecules .

Properties

Molecular Formula

C13H13F3O5S

Molecular Weight

338.30 g/mol

IUPAC Name

(4-tert-butyl-2,6-diformylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C13H13F3O5S/c1-12(2,3)10-4-8(6-17)11(9(5-10)7-18)21-22(19,20)13(14,15)16/h4-7H,1-3H3

InChI Key

MLODEXNZEJZUBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=O)OS(=O)(=O)C(F)(F)F)C=O

Origin of Product

United States

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